1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea
Description
1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a heptylthiourea moiety
Properties
IUPAC Name |
1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-3-5-6-7-8-17-30(27(35)29-21-11-9-20(28)10-12-21)24-19-25(32)31(26(24)33)22-13-15-23(16-14-22)34-18-4-2/h9-16,24H,3-8,17-19H2,1-2H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYCIBAQHKWODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OCCC)C(=S)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea typically involves multiple steps, starting with the formation of the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorophenyl group contribute to its binding affinity and specificity. The heptylthiourea moiety may play a role in modulating the compound’s overall activity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorophenyl-containing molecules. What sets 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- Pyrrolidine-2,5-diones
- Fluorophenyl-substituted thioureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
